molecular formula C13H13N3O3 B2911075 N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 478079-22-0

N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide

Cat. No.: B2911075
CAS No.: 478079-22-0
M. Wt: 259.265
InChI Key: WLZHNIQENBNRLZ-UHFFFAOYSA-N
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Description

N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a chemical compound with a complex structure that includes a pyridazine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the methylation of the nitrogen atom and the attachment of the acetamide group through an esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid, while reduction may produce N-methyl-2-[(6-hydroxy-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide.

Scientific Research Applications

N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]propionamide
  • N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]butyramide

Uniqueness

N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-methyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-14-11(17)9-19-12-7-8-13(18)16(15-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZHNIQENBNRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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